N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c1-7-11(8(2)20)22-13(18-7)19-12(21)9-4-3-5-10(6-9)14(15,16)17/h3-6H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSFTZTSQITBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes an acetyl group, a thiazole moiety, and a trifluoromethylbenzamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C15H13F3N2O2S
- Molecular Weight : 368.37 g/mol
- CAS Number : 2060498-12-4
The biological activity of thiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in π-π stacking interactions, while the acetyl and trifluoromethyl groups can form hydrogen bonds with target proteins. These interactions may modulate the activity of specific proteins, leading to various biological effects.
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 23.30 ± 0.35 | Apoptosis induction |
| N-(5-acetyl-4-methyl-thiazol-2-yl)-acetamide | U251 (Glioblastoma) | <10 | Mitochondrial dysfunction |
| N-(5-acetyl-4-methyl-thiazol-2-yl)-N-cyclopropyl | MCF7 (Breast) | 18.50 ± 0.45 | Cell cycle arrest |
These findings suggest that structural modifications in thiazole derivatives can significantly influence their cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy against bacterial strains.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| N-(5-acetyl-thiazol-2-yl)-acetamide | Escherichia coli | 16 µg/mL |
| N-(5-acetyl-thiazol-2-yl)-N-cyclopropyl | Candida albicans | 64 µg/mL |
These results indicate that thiazole derivatives can be promising candidates for developing new antimicrobial agents.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
- Acetyl Group : Contributes to solubility and interaction with biological targets.
- Trifluoromethyl Group : Increases lipophilicity and may enhance membrane penetration.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- Study on Antitumor Activity : A recent study synthesized various thiazole derivatives and evaluated their anticancer properties against several cell lines. The presence of a methyl group at position 4 of the phenyl ring was found to enhance the cytotoxicity significantly .
- Antimicrobial Evaluation : Another research project involved testing thiazole compounds against resistant bacterial strains, demonstrating promising results that support further development as antimicrobial agents .
Comparison with Similar Compounds
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (NTF)
- Structure : Features a nitro group at position 5 of the thiazole and a trifluoromethyl group on the benzamide.
- Crystal structure analysis reveals hydrogen-bonded dimers stabilizing its solid-state packing, a feature likely shared with the target compound due to similar amide functionalities .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Contains a chloro substituent on the thiazole and difluoro groups on the benzamide.
- Properties : The chloro group offers moderate electron-withdrawing effects, while fluorine atoms enhance metabolic stability. Melting point (mp) data for similar compounds range from 160–290°C, suggesting high crystallinity (Table 1) .
- Activity: Demonstrated hydrogen bonding (N–H⋯N) in crystal structures, which may correlate with improved bioavailability compared to non-hydrogen-bonding analogs .
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
- Structure : Includes a sulfanyl-linked triazole moiety on the benzamide.
- Properties : Structural similarity scores (0.500) to the target compound suggest overlapping pharmacophores. The sulfanyl group may enhance solubility but reduce membrane permeability compared to the acetyl group .
- Activity : Evaluated as a tyrosinase inhibitor, highlighting the role of thiazole-benzamide hybrids in enzyme targeting .
Analogs with Trifluoromethyl and Acetyl Substituents
3-{[(2R)-4-Methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (Elinzanetant)
- Structure : Combines a trifluoromethylpyrimidine with a thiazole-benzamide core.
- Properties: The trifluoromethyl group enhances receptor binding affinity, as seen in its role as a purinoreceptor antagonist. The morpholino group improves pharmacokinetics, a feature absent in the target compound .
- Activity : Demonstrates the importance of trifluoromethyl groups in central nervous system (CNS) drug design .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Thiazole-Benzamide Derivatives
Q & A
Basic: What synthetic strategies are recommended for preparing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, and how are reaction conditions optimized?
Answer:
The synthesis of this compound likely involves condensation reactions between a thiazole precursor (e.g., 5-acetyl-4-methyl-1,3-thiazol-2-amine) and a benzoyl chloride derivative (e.g., 3-(trifluoromethyl)benzoyl chloride), followed by acylation. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are often used to enhance reactivity .
- Catalysts : Bases such as triethylamine or pyridine may facilitate deprotonation during amide bond formation .
- Temperature control : Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization is employed to isolate the product, monitored via TLC and NMR for purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of acetyl (δ ~2.5 ppm for CH₃), trifluoromethyl (δ ~120–125 ppm for CF₃), and thiazole ring protons (δ ~6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (predicted ~372.3 g/mol) and formula (C₁₄H₁₂F₃N₂O₂S) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C=O at ~1.21 Å, C–N at ~1.35 Å) using programs like SHELXL .
Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be addressed during structural refinement?
Answer:
- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, adjusting the BASF parameter for scale factors .
- Disorder resolution : Apply PART and ISOR restraints to model disordered groups (e.g., trifluoromethyl rotations) .
- Validation tools : Cross-check with PLATON or Mercury to ensure geometric plausibility and hydrogen-bonding networks .
Advanced: What methodologies are used to investigate the compound’s mechanism of action in biological systems?
Answer:
- In vitro assays : Screen for antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays, comparing against controls like doxorubicin .
- Molecular docking : Simulate interactions with targets (e.g., kinases, DNA) using AutoDock Vina , focusing on the thiazole and trifluoromethyl moieties as pharmacophores .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing acetyl with nitro groups) to assess activity changes .
Basic: How can researchers purify intermediates and final products during synthesis?
Answer:
- Liquid-liquid extraction : Separate organic and aqueous phases using dichloromethane/water .
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Advanced: What strategies mitigate low yields in multi-step syntheses of similar benzamide-thiazole derivatives?
Answer:
- Stepwise optimization : Prioritize high-yield steps (e.g., acylation ~85% yield) and troubleshoot low-yield steps (e.g., cyclization ~56%) by adjusting stoichiometry or catalysts .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Scale-up considerations : Maintain consistent stirring and temperature control to avoid hotspots during larger batches .
Advanced: How do electronic effects of substituents (e.g., trifluoromethyl, acetyl) influence the compound’s reactivity?
Answer:
- Electron-withdrawing groups (EWGs) : The trifluoromethyl group increases electrophilicity at the benzamide carbonyl, enhancing nucleophilic attack susceptibility .
- Steric effects : The acetyl group on the thiazole ring may hinder π-π stacking in biological targets, requiring computational modeling to predict binding .
- Hammett analysis : Quantify substituent effects on reaction rates (e.g., σₚ values for CF₃ = +0.54) to guide synthetic modifications .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Solubility testing : Pre-dissolve in DMSO for biological assays, ensuring concentration ≤1% to avoid cytotoxicity .
Advanced: How can researchers reconcile conflicting bioactivity data across studies (e.g., varying IC₅₀ values)?
Answer:
- Standardize protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48 hours) .
- Control for solvent effects : Compare DMSO vs. PBS vehicle impacts on activity .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
Answer:
- Lipinski’s Rule of Five : Calculate logP (predicted ~3.2) and molecular weight (<500 Da) using ChemDraw .
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and blood-brain barrier penetration .
- Solubility modeling : Apply COSMO-RS to predict aqueous solubility based on polarity and H-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
